![molecular formula C11H16ClN5O3 B5519542 ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)
ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate
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Description
Synthesis Analysis
The synthesis of related triazine derivatives involves complex chemical reactions. For instance, the synthesis and characterization of 3-(4-chloro-6-(4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-formamide, a compound with a somewhat similar structure, were detailed, including methods like NMR, HRMS, and FT-IR, showcasing the typical synthetic pathways for such chemicals (Rao et al., 2022).
Molecular Structure Analysis
The molecular structure of triazine derivatives is complex and has been analyzed through various techniques, including density functional theory (DFT) calculations. These analyses provide insights into the orthorhombic crystal system of the compounds, helping in understanding the spatial arrangement and electronic structure, which are critical for predicting the reactivity and interactions of such molecules (Rao et al., 2022).
Chemical Reactions and Properties
Triazine derivatives exhibit a wide range of chemical reactions, including interactions with nucleophilic and non-nucleophilic bases. Studies have shown how such compounds react under various conditions, leading to products of substitution, elimination, or a combination of both processes. These reactions are pivotal in modifying the chemical structure for specific applications, demonstrating the versatility of triazine compounds (Grytsak et al., 2021).
Scientific Research Applications
Synthesis Applications
- Ethyl N-(3-oxo-1-alkenyl)glycinates, closely related to the compound , have been shown to be easily converted to pyrroles through base-catalyzed intramolecular Knoevenagel condensation (Hombrecher & Horter, 1990).
Antimicrobial Activities
- Novel derivatives of 1,2,4-triazole, synthesized from various ester ethoxycarbonylhydrazones, exhibited good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Organic Reactions
- Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, another similar compound, undergoes specific reactions leading to the formation of β-aryl-α,β-unsaturated ketones, which can be further cyclised to produce ethyl N,N-dimethyl-1,2,3,4-tetrahydroisoquinolinium-3-carboxylate, a new method of synthesizing the isoquinoline ring (Barr et al., 1983).
Interactions with Biological Systems
- Atrazine, a structurally similar triazine herbicide, when studied for its interaction with biological membranes, showed that it does not perturb the lipid bilayer's hydrophobic core, suggesting a localization near the glycerol backbone of the lipid (Tanfani et al., 1990).
Macrocyclic Chemistry
- A study on triazine rings derivatized with morpholine revealed the spontaneous dimerization of these compounds under specific conditions, resulting in the formation of macrocycles with distinct conformational and hydrogen bonding patterns (Yepremyan et al., 2018).
properties
IUPAC Name |
ethyl 2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O3/c1-2-20-8(18)7-13-10-14-9(12)15-11(16-10)17-3-5-19-6-4-17/h2-7H2,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHRRMIPXGYAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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